N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core and a tetrahydrothiophene 1,1-dioxide moiety, contributes to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1-methylpyrazole and formamide, under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Tetrahydrothiophene 1,1-Dioxide Moiety: The tetrahydrothiophene 1,1-dioxide moiety is introduced through a nucleophilic substitution reaction, where the amino group of the pyrazolo[3,4-d]pyrimidine core reacts with a suitable tetrahydrothiophene 1,1-dioxide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Tetrahydrothiophene Derivatives: Compounds with the tetrahydrothiophene moiety also show diverse biological activities.
Uniqueness
3-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its combined structural features, which contribute to its enhanced biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C10H13N5O2S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5O2S/c1-15-10-8(4-13-15)9(11-6-12-10)14-7-2-3-18(16,17)5-7/h4,6-7H,2-3,5H2,1H3,(H,11,12,14) |
InChI Key |
NYELNXTUKUWNEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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